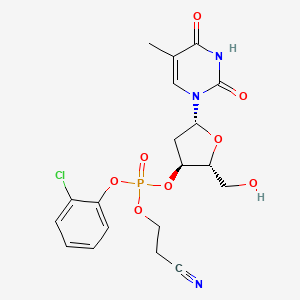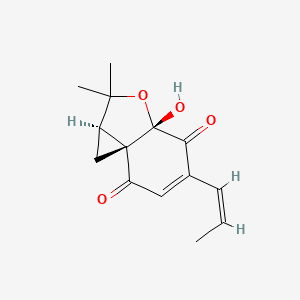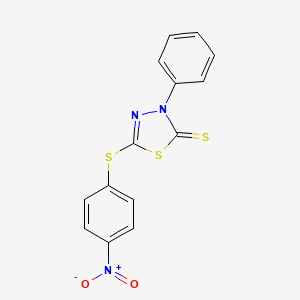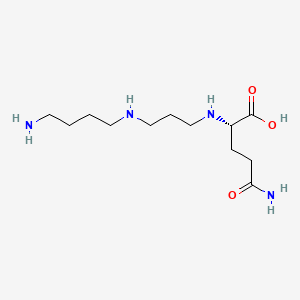
N(1)-(gamma-Glutamyl)spermine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(1)-(gamma-Glutamyl)spermine is a polyamine derivative that plays a significant role in various biological processes. Polyamines, including spermine, are organic compounds involved in cellular metabolism and are essential for cell growth and differentiation. This compound is formed by the conjugation of spermine with gamma-glutamyl, which enhances its biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-(gamma-Glutamyl)spermine typically involves the reaction of spermine with gamma-glutamyl derivatives under controlled conditions. One common method is the use of gamma-glutamyl chloride as a reactant, which reacts with spermine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes the purification of the final product through techniques such as crystallization or chromatography to ensure high purity suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N(1)-(gamma-Glutamyl)spermine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized by enzymes such as polyamine oxidase, leading to the formation of aldehydes and hydrogen peroxide.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common reagents include polyamine oxidase and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Aldehydes and hydrogen peroxide.
Reduction: Precursor polyamines such as spermine.
Substitution: Various substituted polyamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N(1)-(gamma-Glutamyl)spermine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for nucleic acids.
Biology: It plays a role in cell growth and differentiation studies.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to modulate polyamine metabolism.
Industry: It is used in the production of pharmaceuticals and as a stabilizer in various industrial processes.
Wirkmechanismus
N(1)-(gamma-Glutamyl)spermine exerts its effects through several mechanisms:
Free Radical Scavenging: It acts as a free radical scavenger, protecting DNA from oxidative damage.
Gene Regulation: It stabilizes chromatin and regulates gene expression.
Polyamine Metabolism: It modulates polyamine metabolism by interacting with enzymes such as polyamine oxidase and spermidine/spermine N1-acetyltransferase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spermine: A precursor of N(1)-(gamma-Glutamyl)spermine with similar biological functions.
Spermidine: Another polyamine with roles in cellular metabolism.
Putrescine: A simpler polyamine involved in the initial stages of polyamine biosynthesis.
Uniqueness
This compound is unique due to its enhanced stability and biological activity compared to its precursor compounds. The gamma-glutamyl conjugation provides additional functional properties, making it more effective in various applications.
Eigenschaften
CAS-Nummer |
74141-49-4 |
|---|---|
Molekularformel |
C12H26N4O3 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[3-(4-aminobutylamino)propylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H26N4O3/c13-6-1-2-7-15-8-3-9-16-10(12(18)19)4-5-11(14)17/h10,15-16H,1-9,13H2,(H2,14,17)(H,18,19)/t10-/m0/s1 |
InChI-Schlüssel |
QNYYXTWCRFZWDU-JTQLQIEISA-N |
Isomerische SMILES |
C(CCNCCCN[C@@H](CCC(=O)N)C(=O)O)CN |
Kanonische SMILES |
C(CCNCCCNC(CCC(=O)N)C(=O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


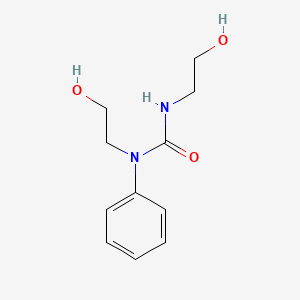

![Benzamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B12677188.png)

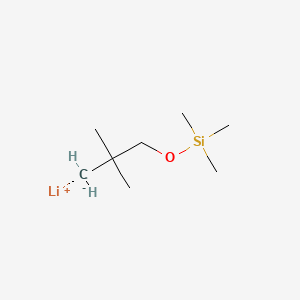
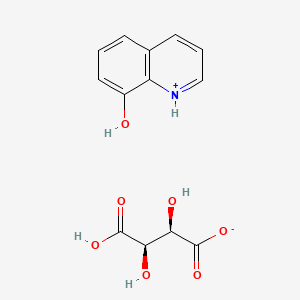
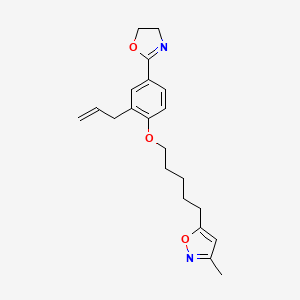
![Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate](/img/structure/B12677224.png)
